5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine
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Overview
Description
5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the oxazolo[4,5-d]pyrimidine family. This compound is characterized by the presence of both oxazole and pyrimidine rings, which are fused together.
Preparation Methods
The synthesis of 5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine typically involves the cyclization of pyrimidine derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . The required benzamide is usually prepared from 5-amino-6-hydroxypyrimidine and an acid chloride or anhydride .
Chemical Reactions Analysis
5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur, particularly at the phenyl rings, using reagents like halogens or nitro compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have been evaluated for their cytotoxic activity against breast cancer cell lines.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)-2-phenyl-7-(phenylsulfanyl)[1,3]oxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds include other oxazolo[4,5-d]pyrimidine derivatives, such as:
- 5-(Ethylsulfanyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine
- 5-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities.
Properties
CAS No. |
918147-57-6 |
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Molecular Formula |
C18H13N3OS2 |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
5-methylsulfanyl-2-phenyl-7-phenylsulfanyl-[1,3]oxazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C18H13N3OS2/c1-23-18-20-15-14(17(21-18)24-13-10-6-3-7-11-13)22-16(19-15)12-8-4-2-5-9-12/h2-11H,1H3 |
InChI Key |
CQUQVKWMVNLFTP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=N1)SC3=CC=CC=C3)OC(=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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